![molecular formula C21H23N3O3S B2375858 (4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1251614-03-5](/img/structure/B2375858.png)
(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone is a synthetic molecule with various applications in scientific research It incorporates multiple functional groups, such as dimethylamino, phenyl, sulfone, and pyrrolidine, which give it unique chemical and physical properties
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of pyrrolidine , a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
The mode of action of this compound is not well-studied. Given its structural similarity to other pyrrolidine derivatives, it may interact with its targets through a similar mechanism. Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring . .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. While some pyrrolidine derivatives have been reported to have various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
Aromatic Substitution: : The synthesis of (4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone begins with an aromatic substitution reaction involving dimethylaniline and a suitable sulfonyl chloride to form the dimethylaminophenyl sulfone intermediate.
Cyclization: : The intermediate then undergoes cyclization with an ortho-aminobenzene derivative under acidic conditions, forming the benzo[b][1,4]thiazin-2-yl structure.
Methylation: : The final step involves methylation of the amine group with a pyrrolidine derivative to form the target compound.
Industrial Production Methods
The industrial production of this compound typically follows a similar synthetic route but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow reactors and solvent-free conditions to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxide and sulfone derivatives.
Reduction: : Reduction reactions can occur at the nitro and sulfone groups, producing amines and thiols.
Substitution: : Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings and the nitrogen-containing functional groups.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: : Reducing agents like lithium aluminum hydride and catalytic hydrogenation.
Substitution: : Reagents like halides, alkylating agents, and acids for electrophilic substitutions.
Major Products Formed
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Amines and thiols.
Substitution Products: : Alkylated and acylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in organometallic catalysis.
Material Science: : Incorporated into polymers to enhance their thermal and mechanical properties.
Biology
Bioconjugation: : Functionalized for labeling and imaging studies in biological systems.
Enzyme Inhibition: : Investigated for its potential as an enzyme inhibitor, particularly for sulfonamide-sensitive enzymes.
Medicine
Drug Development: : Explored for its potential as an antimicrobial and anti-inflammatory agent.
Diagnostic Tools: : Utilized in the development of diagnostic assays and sensors.
Industry
Dyes and Pigments: : Used in the synthesis of specialized dyes and pigments.
Electronics: : Applied in the manufacturing of electronic components due to its unique electronic properties.
Comparison with Similar Compounds
Unique Features
The presence of the dimethylamino and pyrrolidine groups provides unique electronic and steric properties, enhancing its reactivity and specificity in various applications.
Similar Compounds
4-Aminophenylsulfone: : Lacks the pyrrolidine group, making it less versatile in certain applications.
N-Methylpyrrolidine: : Does not have the sulfone functionality, limiting its use in specific biochemical applications.
Benzothiazine Derivatives: : Similar core structure but different functional groups, leading to variations in reactivity and application.
This detailed examination of the compound (4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone provides insights into its preparation, reactions, applications, and mechanisms, emphasizing its unique properties and potential in various fields.
Properties
IUPAC Name |
[4-[4-(dimethylamino)phenyl]-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-22(2)16-9-11-17(12-10-16)24-15-20(21(25)23-13-5-6-14-23)28(26,27)19-8-4-3-7-18(19)24/h3-4,7-12,15H,5-6,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBXDEXHUCYTBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
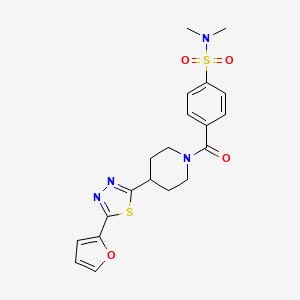
![(5-fluorobenzo[b]thiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2375779.png)
![1-[4-(4-Fluorophenyl)piperazine-1-carbonyl]azepane](/img/structure/B2375781.png)
![3-methyl-2-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2375782.png)
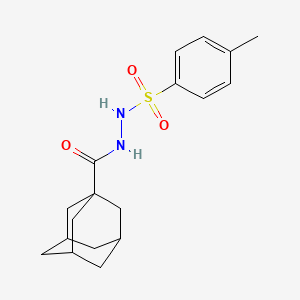
![N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2375784.png)

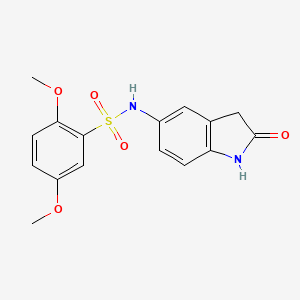
![tert-butyl 1-amino-4-(hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylate](/img/structure/B2375790.png)
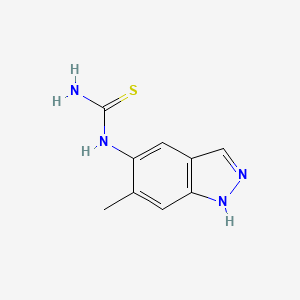
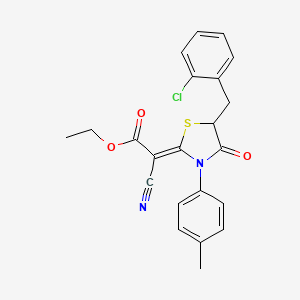
![Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate](/img/structure/B2375794.png)
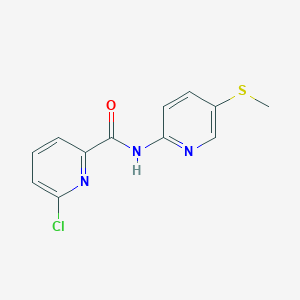
![N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzamide](/img/structure/B2375796.png)
